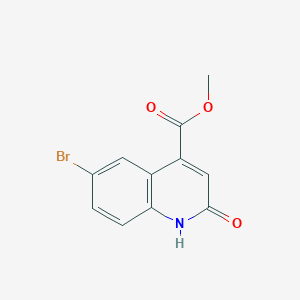

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate

Description

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate (CAS 66416-74-8) is a quinoline derivative with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol . Key properties include:

- Melting Point: 275–278°C (in benzene).

- Boiling Point: Estimated at 457.4 ± 45.0°C.

- Density: 1.622 ± 0.06 g/cm³.

- Acidity (pKa): ~9.75 ± 0.70 .

The compound features a bromine atom at position 6, a hydroxyl group at position 2, and a methyl ester at position 4. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables hydrogen bonding and directs electrophilic substitution . It is widely used in organic synthesis and materials science for constructing heterocyclic frameworks with optical or electronic applications .

Properties

IUPAC Name |

methyl 6-bromo-2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISAGMFLCVNNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022055 | |

| Record name | Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66416-74-8 | |

| Record name | Methyl 6-bromo-1,2-dihydro-2-oxo-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66416-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate typically involves the bromination of 2-hydroxyquinoline-4-carboxylic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6-position of the quinoline ring. The resulting 6-bromo-2-hydroxyquinoline-4-carboxylic acid is then esterified using methanol and a suitable catalyst such as sulfuric acid to yield the final product .

Chemical Reactions Analysis

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can be oxidized to a ketone or reduced to a methylene group, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate has been investigated for its potential therapeutic properties. The compound belongs to a class of quinoline derivatives known for their diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of hydroxyquinoline, including this compound, exhibit notable antioxidant properties. A study evaluated several synthesized compounds for their antioxidant activity using the ABTS assay method, revealing that certain derivatives displayed significant activity, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Quinoline derivatives have shown promise as antimicrobial agents. This compound may possess similar properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents. The presence of the bromine atom enhances its interaction with biological targets, potentially increasing efficacy against pathogens .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may also exhibit anticancer activity. Some studies have reported that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, warranting further investigation into this compound's specific effects on cancer cells .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized as a building block for synthesizing other biologically active molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and create new derivatives with enhanced properties .

Hybridization with Other Pharmacophores

By hybridizing this compound with other pharmacophores, researchers can explore synergistic effects that may lead to compounds with improved therapeutic profiles. This approach has been successful in generating novel structures with enhanced biological activities .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and Ester Groups

The structural diversity of quinoline derivatives arises from substitutions at positions 2, 4, and 4. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Comparative Physicochemical Data

Table 2: Physicochemical Properties

| Property | Target Compound | Ethyl 6-bromo-2-methylquinoline-4-carboxylate | Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 282.09 | 294.15 | ~370 |

| Boiling Point (°C) | 457.4 (est.) | 460–470 (est.) | >500 (est.) |

| Solubility | Moderate in polar solvents | Low in water, high in DCM | Insoluble in water, soluble in THF |

| Reactivity | High (Br and -OH) | Moderate (Br and -CH₃) | High (Br and aryl group) |

Biological Activity

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cardioprotective effects, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₈BrN₁O₃

- Molecular Weight : Approximately 300.54 g/mol

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of bromine and hydroxyl groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, as summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings suggest that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, demonstrating cytotoxic effects on multiple cancer cell lines. Notably, the compound has shown efficacy in inducing apoptosis in cancer cells through several mechanisms:

- Induction of Apoptosis : The compound activates the intrinsic pathway of apoptosis, leading to cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 10.5 |

| Lung Cancer | 15.3 |

| Colon Cancer | 12.7 |

These results indicate that this compound could serve as a lead compound for developing novel anticancer drugs .

Cardioprotective Effects

Recent studies have also highlighted the cardioprotective effects of this compound, particularly in models of doxorubicin-induced cardiotoxicity. The following table presents the impact on cell viability in cardiomyocytes:

| Compound | Cell Viability (%) |

|---|---|

| Control | 100 |

| Doxorubicin | 60 |

| This compound (10 µM) | 85 |

The results indicate that co-treatment with this compound significantly attenuates doxorubicin-induced oxidative stress and apoptosis in cardiomyocytes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and disrupting metabolic pathways crucial for microbial survival and cancer cell proliferation.

- Metal Chelation : Its ability to chelate metal ions may play a role in enhancing its anticancer properties by disrupting metal-dependent processes within cells .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound, against multidrug-resistant strains of bacteria, demonstrating significant potency compared to standard antibiotics .

- Cancer Research Application : In a series of experiments involving different cancer cell lines, this compound was shown to inhibit tumor growth effectively, suggesting its potential as a therapeutic agent in oncology .

- Cardiac Protection Research : Research focused on the protective effects against doxorubicin toxicity revealed that this compound could significantly improve cell survival rates in cardiomyocyte models .

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate?

The compound is typically synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) with triethylamine (TEA) as a base. For example, analogous quinoline carboxamides are prepared by reacting carboxylic acid derivatives with amino esters under controlled conditions at 0°C, followed by room-temperature stirring . The bromo substituent at position 6 can be introduced via electrophilic substitution or halogenation of precursor quinoline scaffolds.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR are used to verify the quinoline backbone and substituent positions (e.g., bromo, hydroxyl, and methyl ester groups). For instance, the hydroxyl proton typically appears as a broad singlet (~δ 12 ppm), while the methyl ester resonates as a singlet near δ 3.9 ppm .

- IR Spectroscopy : Key absorption bands include C=O stretching (~1700 cm for the ester) and O-H stretching (~3200 cm for the hydroxyl group) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with bromine isotopic signatures .

Q. What are the stability considerations for storing this compound?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis of the ester group or oxidation of the hydroxyl moiety. Moisture and light exposure must be minimized .

Advanced Research Questions

Q. How does the bromo substituent at position 6 influence reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig couplings), enabling functionalization at the 6-position. Steric hindrance from the adjacent hydroxyl group may reduce reaction efficiency, requiring optimized ligand systems (e.g., XPhos) and elevated temperatures . Computational studies (DFT) can predict regioselectivity by analyzing electron density distributions at reactive sites .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

- Disorder Management : The hydroxyl and bromo groups may exhibit positional disorder, requiring split-atom models or restraints.

- Hydrogen Bonding : Hydrogen atoms on the hydroxyl group are located via difference Fourier maps and refined with distance restraints (O-H ≈ 0.84 Å) .

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure refinement accuracy. Example parameters from analogous quinoline esters include:

| Parameter | Value |

|---|---|

| Space group | P2/c |

| R (I > 2σ) | 0.045 |

| C-C bond length | 1.48–1.52 Å |

Q. How can contradictions in spectroscopic data from different synthetic routes be resolved?

Contradictions often arise from impurities (e.g., unreacted starting materials) or tautomeric equilibria (e.g., keto-enol forms of the hydroxyl group). Strategies include:

- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity.

- X-ray Diffraction (XRD) : Resolve ambiguities by comparing experimental and simulated powder XRD patterns .

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What computational approaches are used to model the molecular conformation of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and puckering parameters (e.g., Cremer-Pople coordinates for quinoline ring distortion) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on hydrogen-bonding networks .

- Docking Studies : Predict binding affinities for biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.